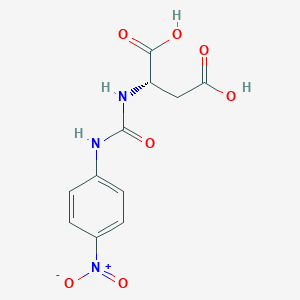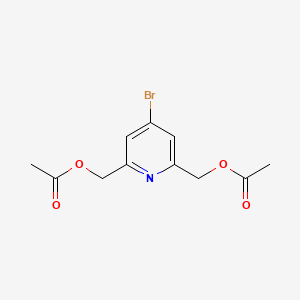
2,6-Bis(acetoxymethyl)-4-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(acetoxymethyl)-4-bromopyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4-position and two acetoxymethyl groups at the 2- and 6-positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(acetoxymethyl)-4-bromopyridine typically involves the bromination of 2,6-di(acetoxymethyl)pyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2,6-Bis(acetoxymethyl)-4-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetoxymethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetoxymethyl groups to hydroxymethyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 4-azido-2,6-di(acetoxymethyl)pyridine, 4-thio-2,6-di(acetoxymethyl)pyridine, and 4-amino-2,6-di(acetoxymethyl)pyridine.
Oxidation: Products include 4-bromo-2,6-dicarboxypyridine and 4-bromo-2,6-diformylpyridine.
Reduction: Products include 4-bromo-2,6-dihydroxymethylpyridine.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Bis(acetoxymethyl)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize potential anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or UV stability.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(acetoxymethyl)-4-bromopyridine and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the bromine atom and acetoxymethyl groups can participate in various interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.
Comparación Con Compuestos Similares
4-Bromo-2,6-dimethylpyridine: Similar structure but lacks the acetoxymethyl groups, making it less reactive in certain chemical transformations.
2,6-Dibromo-4-methylpyridine: Contains two bromine atoms, which can lead to different reactivity and applications.
4-Bromo-2,6-dihydroxymethylpyridine: Similar structure but with hydroxymethyl groups instead of acetoxymethyl groups, affecting its solubility and reactivity.
Uniqueness: 2,6-Bis(acetoxymethyl)-4-bromopyridine is unique due to the presence of both bromine and acetoxymethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C11H12BrNO4 |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
[6-(acetyloxymethyl)-4-bromopyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12BrNO4/c1-7(14)16-5-10-3-9(12)4-11(13-10)6-17-8(2)15/h3-4H,5-6H2,1-2H3 |
Clave InChI |
UXINPVXORRRJKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=CC(=N1)COC(=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid methyl ester](/img/structure/B8421565.png)

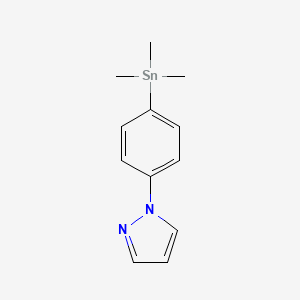
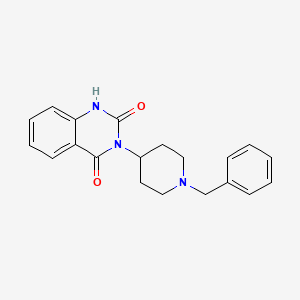
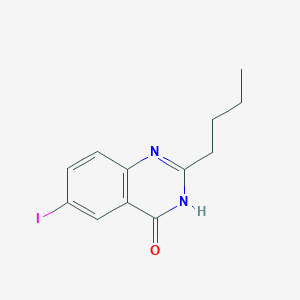
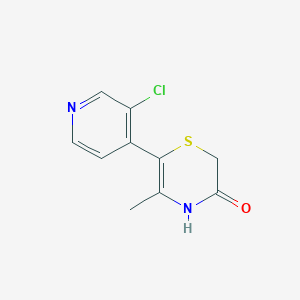
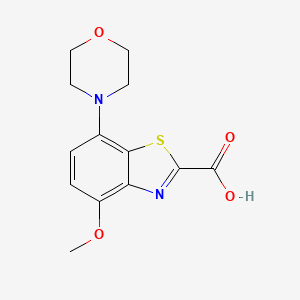

![N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B8421655.png)
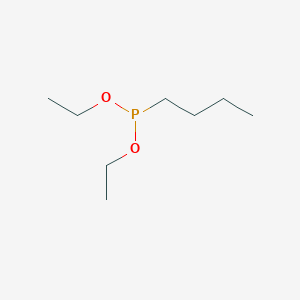
![1-[4-(Methylsulfonyl)butyl]cyclopentane carboxylic acid](/img/structure/B8421662.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B8421679.png)
